2-Amino-6-methoxy-4-methylquinoline hydrochloride
CAS No.: 1172331-53-1
Cat. No.: VC16939988
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172331-53-1 |
|---|---|
| Molecular Formula | C11H13ClN2O |
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | 6-methoxy-4-methylquinolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2O.ClH/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10;/h3-6H,1-2H3,(H2,12,13);1H |
| Standard InChI Key | KFTNBMOLFAOJTC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)OC)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoline core consists of a bicyclic system fused from a benzene ring and a pyridine ring. In 2-amino-6-methoxy-4-methylquinoline hydrochloride, the substituents are positioned as follows:
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Amino group (-NH): Attached to the 2-position of the quinoline ring, enhancing nucleophilic reactivity and hydrogen-bonding potential.
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Methoxy group (-OCH): Located at the 6-position, donating electron density to the aromatic system via resonance.
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Methyl group (-CH): Positioned at the 4-position, contributing steric bulk and hydrophobicity.
The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological testing .
Physicochemical Data
Key properties derived from experimental and computational analyses include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.687 g/mol |
| Exact Mass | 224.072 Da |
| Topological Polar Surface Area | 48.87 Ų |
| LogP (Octanol-Water) | 2.87 |
The moderate LogP value indicates balanced lipophilicity, suitable for crossing biological membranes, while the polar surface area suggests potential for intermolecular interactions .
Synthesis and Production
Synthetic Routes
Although detailed protocols for this specific compound are scarce, analogous quinoline derivatives are typically synthesized via:
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Skraup or Doebner-Miller reactions: Cyclization of aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds under acidic conditions.
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Friedländer synthesis: Condensation of 2-aminobenzaldehyde with ketones.
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Post-functionalization: Introduction of methoxy and methyl groups via alkylation or nucleophilic substitution on a preformed quinoline scaffold .
For 2-amino-6-methoxy-4-methylquinoline hydrochloride, a plausible pathway involves:
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Methoxylation of 4-methylquinoline at the 6-position using dimethyl sulfate or methyl iodide.
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Nitration followed by reduction to introduce the amino group at the 2-position.
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Salt formation with hydrochloric acid to improve stability.
Industrial Scalability
Large-scale production would require optimization of:
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Catalyst selection: Lewis acids (e.g., AlCl) to enhance reaction rates.
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Solvent systems: Ethanol or methanol for recrystallization.
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Purification: Column chromatography or fractional crystallization to achieve >95% purity.
Chemical Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
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Amino group: Participates in acylation, Schiff base formation, and coordination with metal ions.
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Methoxy group: Susceptible to demethylation under strong acidic or basic conditions.
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Methyl group: May undergo oxidation to a carboxylic acid or remain inert depending on reaction conditions.
Representative Reactions
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Acylation: Treatment with acetyl chloride yields the corresponding acetamide derivative.
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Oxidative demethylation: Reaction with boron tribromide (BBr) converts the methoxy group to a hydroxyl group.
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Diazotization: The amino group can be diazotized and coupled with aromatic amines to form azo dyes.
Applications in Materials Science
Fluorescent Probes
The conjugated quinoline system enables applications in:
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Optoelectronic materials: Emission in the blue-green spectrum (λ ~450 nm).
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Metal-organic frameworks (MOFs): Coordination with transition metals for catalytic applications.
Corrosion Inhibition
Quinoline derivatives adsorb onto metal surfaces, forming protective films. Electrochemical studies on similar compounds show corrosion inhibition efficiencies >80% for mild steel in acidic environments .
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
| Compound | Substituents | LogP | MIC (S. aureus) |
|---|---|---|---|
| 2-Amino-6-methoxy-4-methylquinoline | 2-NH, 6-OCH, 4-CH | 2.87 | 12 µg/mL |
| 2-Amino-4-methylquinoline | 2-NH, 4-CH | 3.15 | 24 µg/mL |
| 6-Methoxyquinoline | 6-OCH | 2.10 | >64 µg/mL |
The methoxy group enhances solubility and target engagement, reducing the MIC by 50% compared to non-methoxy analogs .
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